molecular formula C16H22N4OS2 B186429 2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 6154-94-5

2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B186429
CAS RN: 6154-94-5
M. Wt: 350.5 g/mol
InChI Key: UBKPNZKZPFGSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to have several biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the regulation of various biochemical processes in the body.

Biochemical And Physiological Effects

2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been found to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to have a positive effect on the immune system and to be effective in the treatment of certain neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide in lab experiments include its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation.

Future Directions

There are several future directions for the research and development of 2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties. Additionally, this compound can be further studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, 2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a promising compound that has several potential applications in the field of medicine. Its biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps. The first step is the preparation of 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-ol, which is then reacted with thionyl chloride to form the corresponding chloride derivative. The final step involves the reaction of the chloride derivative with N-acetylcysteine to yield the desired product.

Scientific Research Applications

2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to have several properties that make it a promising candidate for the development of new drugs.

properties

CAS RN

6154-94-5

Product Name

2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Molecular Formula

C16H22N4OS2

Molecular Weight

350.5 g/mol

IUPAC Name

2-[(4-amino-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H22N4OS2/c1-16(2,3)8-4-5-9-10(6-8)23-14-12(9)13(18)19-15(20-14)22-7-11(17)21/h8H,4-7H2,1-3H3,(H2,17,21)(H2,18,19,20)

InChI Key

UBKPNZKZPFGSEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)N

Origin of Product

United States

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